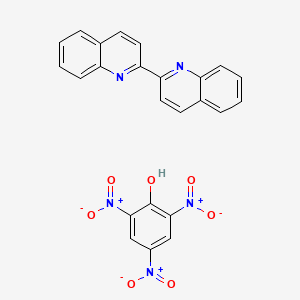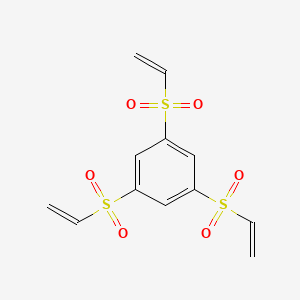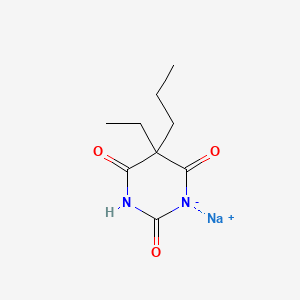
2-Quinolin-2-ylquinoline;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinolin-2-ylquinoline and 2,4,6-trinitrophenol are two distinct compounds that have been studied for their unique properties and applications. 2-Quinolin-2-ylquinoline is a quinoline derivative, while 2,4,6-trinitrophenol, also known as picric acid, is a nitroaromatic compound. Both compounds have significant roles in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2-Quinolin-2-ylquinoline: can be synthesized through various methods, including the condensation of quinoline derivatives with appropriate aldehydes or ketones. One common method involves the reaction of quinoline-2-carboxaldehyde with aniline derivatives under acidic conditions to form the desired product.
2,4,6-Trinitrophenol: is typically synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion. The nitration process involves the stepwise introduction of nitro groups to the phenol ring, resulting in the formation of 2,4,6-trinitrophenol .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol using similar methods as described above. The process is conducted in specialized reactors designed to handle the highly reactive and potentially explosive nature of the intermediates and final product .
化学反応の分析
2-Quinolin-2-ylquinoline: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
2,4,6-Trinitrophenol: undergoes several types of reactions:
Reduction: It can be reduced to form aminophenol derivatives.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other substituents.
Complex Formation: It forms complexes with various metal ions, which can be used in analytical chemistry
科学的研究の応用
2-Quinolin-2-ylquinoline: has applications in:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
2,4,6-Trinitrophenol: is used in:
Explosives: Due to its highly explosive nature, it is used in military applications.
Dyes: Used as a yellow dye in various industries.
Analytical Chemistry: Employed in the Jaffe reaction for creatinine measurement in clinical samples
作用機序
2-Quinolin-2-ylquinoline: exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its mechanism of action often involves binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
2,4,6-Trinitrophenol: acts primarily as an explosive by undergoing rapid decomposition and releasing large amounts of energy. In biological systems, it can uncouple oxidative phosphorylation, leading to disruptions in cellular energy production .
類似化合物との比較
2-Quinolin-2-ylquinoline: can be compared to other quinoline derivatives, such as quinine and chloroquine, which are known for their antimalarial properties. Its unique structure allows for different binding interactions and biological activities.
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (DNT). 2,4,6-trinitrophenol is more acidic and has different solubility properties, making it useful in specific applications .
特性
CAS番号 |
64640-59-1 |
|---|---|
分子式 |
C24H15N5O7 |
分子量 |
485.4 g/mol |
IUPAC名 |
2-quinolin-2-ylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C18H12N2.C6H3N3O7/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H |
InChIキー |
HHUZQXNCGRJGKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)


![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)




![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)

![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)

![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
